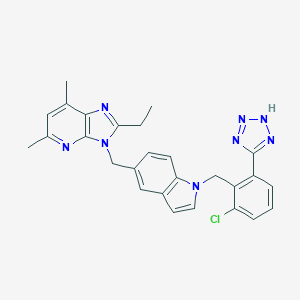
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It was developed by Takeda Pharmaceuticals and is currently undergoing clinical trials for the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine inhibits the activity of BTK, ITK, and JAK3 kinases, which are involved in the signaling pathways of immune cells. Inhibition of these kinases leads to the suppression of immune cell proliferation and cytokine production. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
Effets Biochimiques Et Physiologiques
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cell lymphomas. It also inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in the pathogenesis of autoimmune diseases. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is its specificity for BTK, ITK, and JAK3 kinases, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the type of cancer or autoimmune disease being treated. In addition, the synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a complex process that requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research and development of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine. One direction is to investigate its potential for combination therapy with other drugs, such as chemotherapy or immune checkpoint inhibitors. Another direction is to explore its efficacy in treating other types of cancers and autoimmune diseases. Further research is also needed to better understand its mechanism of action and potential side effects.
In conclusion, 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a promising small molecule inhibitor that targets protein kinases involved in immune cell function and proliferation. Its specificity and potency make it a potential candidate for the treatment of various cancers and autoimmune diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine involves several steps, including the reaction of 2-tetrazol-5-yl-6-chlorobenzylamine with indole-5-carboxaldehyde, followed by the reaction of the resulting imine with 5,7-dimethyl-2-ethylimidazo[4,5-b]pyridine-3-carbaldehyde. The final product is obtained through a reduction and deprotection reaction. The synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has shown promising results in preclinical studies for the treatment of various cancers, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine targets several protein kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and proliferation.
Propriétés
Numéro CAS |
145303-66-8 |
|---|---|
Nom du produit |
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine |
Formule moléculaire |
C27H25ClN8 |
Poids moléculaire |
497 g/mol |
Nom IUPAC |
3-[[1-[[2-chloro-6-(2H-tetrazol-5-yl)phenyl]methyl]indol-5-yl]methyl]-2-ethyl-5,7-dimethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C27H25ClN8/c1-4-24-30-25-16(2)12-17(3)29-27(25)36(24)14-18-8-9-23-19(13-18)10-11-35(23)15-21-20(6-5-7-22(21)28)26-31-33-34-32-26/h5-13H,4,14-15H2,1-3H3,(H,31,32,33,34) |
Clé InChI |
OVQDHXZVUKADSJ-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1CC3=CC4=C(C=C3)N(C=C4)CC5=C(C=CC=C5Cl)C6=NNN=N6)N=C(C=C2C)C |
SMILES canonique |
CCC1=NC2=C(N1CC3=CC4=C(C=C3)N(C=C4)CC5=C(C=CC=C5Cl)C6=NNN=N6)N=C(C=C2C)C |
Autres numéros CAS |
145303-66-8 |
Synonymes |
3-((N-(2-tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine 3-TCIM-5,7-DEIP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



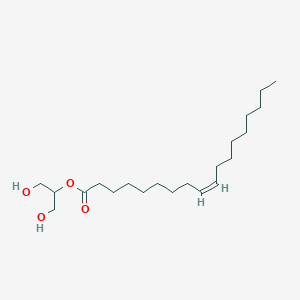
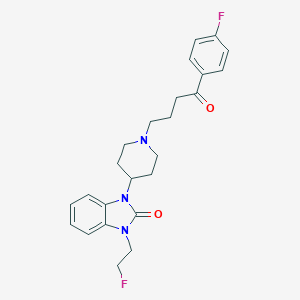
![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)
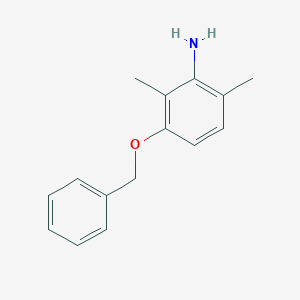
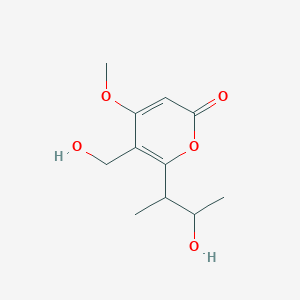
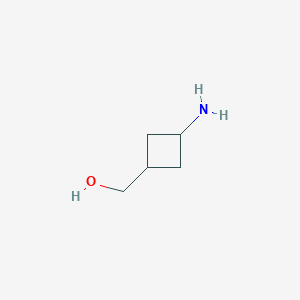
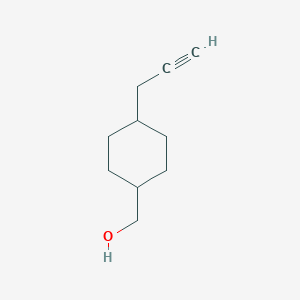
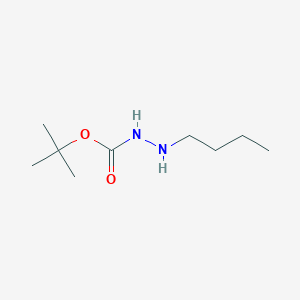
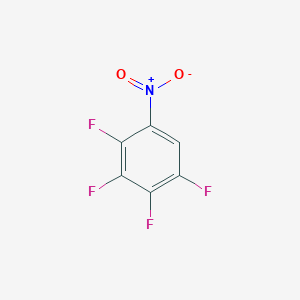
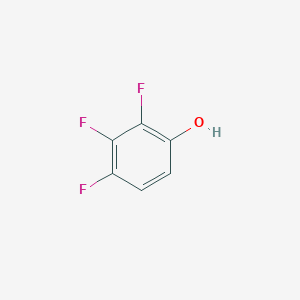

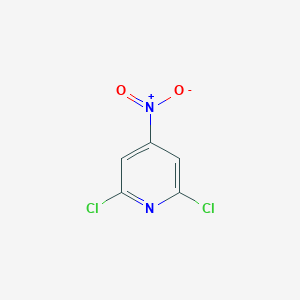

![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)